molecular formula C9H18O2 B6432552 (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol CAS No. 1821821-27-5

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol

Cat. No. B6432552
M. Wt: 158.24 g/mol
InChI Key: DEKLMTVOQOWFOL-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04241225

Procedure details

Cyclohexene oxide (9.8 g, 0.1 mole) was added dropwise to a refluxing mixture of isopropanol (2 moles) in which was suspended acidified Fullers' earth (Fulcat 22B) (1% w/w) as catalyst. Immediately thereafter the catalyst was removed by filtration and the product was stripped of isopropanol by distillation. The residue was fractionated to yield 13.3 g of 2-isopropoxy cyclohexanol (yield 90% based upon cyclohexene oxide).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
[Compound]
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH:8]([OH:11])([CH3:10])[CH3:9]>>[CH:8]([O:11][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]1[OH:7])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C12C(CCCC1)O2
Name
Quantity
2 mol
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Immediately thereafter the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the product was stripped of isopropanol by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1C(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.